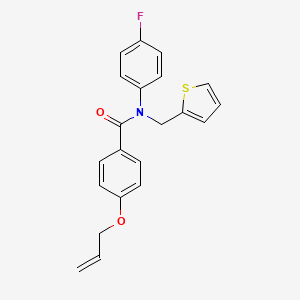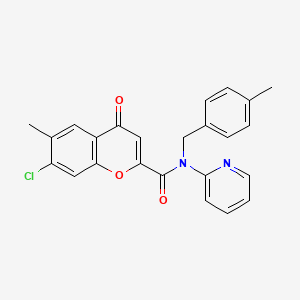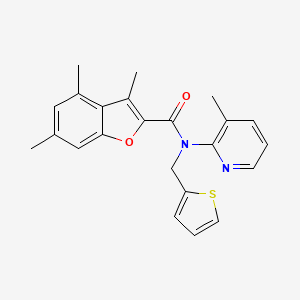
N-(4-fluorophenyl)-4-(prop-2-en-1-yloxy)-N-(thiophen-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-FLUOROPHENYL)-4-(PROP-2-EN-1-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorophenyl group, a propenyloxy group, and a thiophenylmethyl group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-4-(PROP-2-EN-1-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-fluoroaniline with benzoyl chloride under basic conditions.
Introduction of the Propenyloxy Group: The propenyloxy group is introduced via an etherification reaction, where the hydroxyl group of an allyl alcohol reacts with the benzamide core in the presence of a suitable base and a catalyst.
Attachment of the Thiophenylmethyl Group: The final step involves the attachment of the thiophenylmethyl group through a nucleophilic substitution reaction, where the thiophenylmethyl halide reacts with the benzamide core.
Industrial Production Methods
In an industrial setting, the production of N-(4-FLUOROPHENYL)-4-(PROP-2-EN-1-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propenyloxy group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can occur at the benzamide core, potentially converting the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl and thiophenylmethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols, amines, and halides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Amines, reduced benzamide derivatives.
Substitution: Substituted benzamides with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-(4-FLUOROPHENYL)-4-(PROP-2-EN-1-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(4-FLUOROPHENYL)-4-(PROP-2-EN-1-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-(4-FLUOROPHENYL)-4-(PROP-2-EN-1-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE shares structural similarities with other benzamide derivatives, such as N-(4-FLUOROPHENYL)-N-METHYLBENZAMIDE and N-(4-FLUOROPHENYL)-4-METHOXYBENZAMIDE.
Uniqueness
Structural Features: The presence of the propenyloxy and thiophenylmethyl groups distinguishes it from other benzamide derivatives.
Reactivity: Its unique functional groups confer distinct reactivity patterns, making it valuable for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C21H18FNO2S |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-4-prop-2-enoxy-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H18FNO2S/c1-2-13-25-19-11-5-16(6-12-19)21(24)23(15-20-4-3-14-26-20)18-9-7-17(22)8-10-18/h2-12,14H,1,13,15H2 |
InChI-Schlüssel |
UOKTXYVSCDVUIG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11341196.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-fluorobenzamide](/img/structure/B11341207.png)
![N-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11341211.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chlorophenyl)acetamide](/img/structure/B11341218.png)
![5-(4-methoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11341220.png)


![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B11341249.png)
![2-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B11341267.png)


![N-(3,4-dimethylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11341289.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11341294.png)
![N-(4-butylphenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11341295.png)
